3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide
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Overview
Description
3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is a chemical compound with the molecular formula C12H16ClF3N2O2. It is known for its unique structure, which includes an amino group, a methyl group, and a trifluoromethoxy phenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzyl chloride with N-methyl-2-amino-propanamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Amino-N-methyl-2-{[4-(methoxy)phenyl]methyl}propanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15F3N2O2 |
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Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H15F3N2O2/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18) |
InChI Key |
SLRRUDOVAFEXFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN |
Origin of Product |
United States |
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